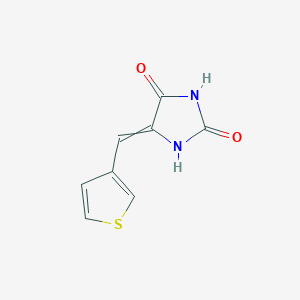
2,4-Imidazolidinedione, 5-(3-thienylmethylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Imidazolidinedione, 5-(3-thienylmethylene)- is a chemical compound known for its unique structure and potential applications in various fields. This compound features an imidazolidinedione core with a thienylmethylene substituent, which imparts distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Imidazolidinedione, 5-(3-thienylmethylene)- typically involves the condensation of 2,4-imidazolidinedione with a thienylmethylene precursor. Commonly used methods include:
Condensation Reaction: This involves reacting 2,4-imidazolidinedione with 3-thienylmethylene under acidic or basic conditions to form the desired product.
Catalytic Methods: Catalysts such as Lewis acids can be employed to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring high purity and yield.
Continuous Flow Reactors: For large-scale production, continuous flow reactors can be used to maintain consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Imidazolidinedione, 5-(3-thienylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thienylmethylene group to a more saturated form.
Substitution: The thienylmethylene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Saturated thienyl derivatives.
Substitution Products: Various substituted imidazolidinediones.
Wissenschaftliche Forschungsanwendungen
2,4-Imidazolidinedione, 5-(3-thienylmethylene)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,4-Imidazolidinedione, 5-(3-thienylmethylene)- involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or modify.
Pathways Involved: The compound may influence biochemical pathways related to cell growth, apoptosis, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Imidazolidinedione, 5-(2-thienylmethylene)-
- 2,4-Imidazolidinedione, 5-(4-thienylmethylene)-
Comparison:
- Structural Differences: The position of the thienylmethylene group varies, affecting the compound’s reactivity and properties.
- Unique Properties: 2,4-Imidazolidinedione, 5-(3-thienylmethylene)- may exhibit unique reactivity due to the specific positioning of the thienyl group, influencing its chemical and biological activity.
This detailed overview provides a comprehensive understanding of 2,4-Imidazolidinedione, 5-(3-thienylmethylene)-, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
CAS-Nummer |
135352-57-7 |
|---|---|
Molekularformel |
C8H6N2O2S |
Molekulargewicht |
194.21 g/mol |
IUPAC-Name |
5-(thiophen-3-ylmethylidene)imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H6N2O2S/c11-7-6(9-8(12)10-7)3-5-1-2-13-4-5/h1-4H,(H2,9,10,11,12) |
InChI-Schlüssel |
RATVJWNKXTYIHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1C=C2C(=O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


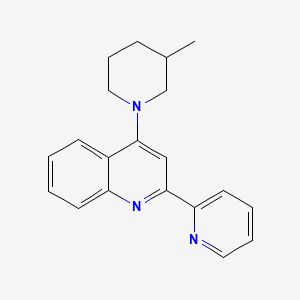
![1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]-](/img/structure/B14274419.png)
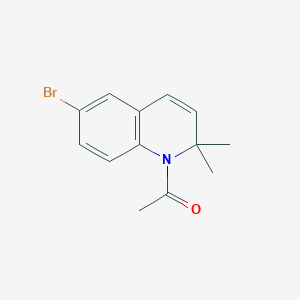

![Acetic acid, [[2-(aminosulfonyl)-6-benzothiazolyl]amino]oxo-, ethyl ester](/img/structure/B14274429.png)
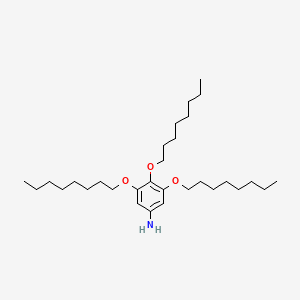
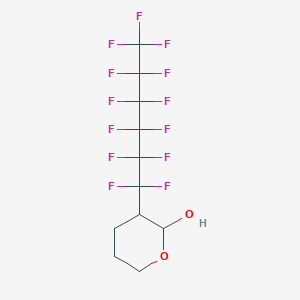
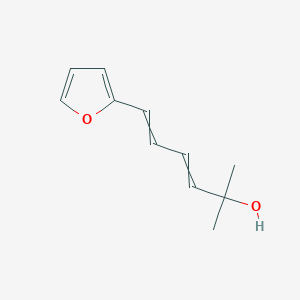


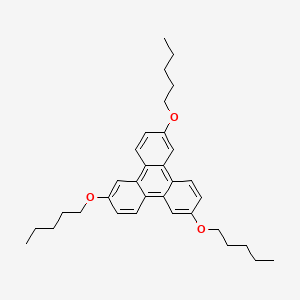
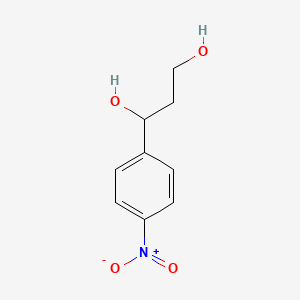
![Methyl 2-[(benzyloxy)methyl]prop-2-enoate](/img/structure/B14274488.png)

